molecular formula C14H12N2O3S2 B2750118 N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898406-05-8

N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2750118
CAS No.: 898406-05-8
M. Wt: 320.38
InChI Key: DOSKIXHKLZOHQJ-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and a benzamide moiety substituted with an ethylsulfonyl group

Scientific Research Applications

Mechanism of Action

Fukui function (FF) analysis was carried out. Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) .

Future Directions

The compound exhibited moderate antioxidant activity and significant antimicrobial properties . It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and also against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) . These findings suggest that the compound could be further explored for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated benzoyl derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the presence of both a cyano group and an ethylsulfonyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-2-21(18,19)12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-20-14/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSKIXHKLZOHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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